AR-L 100 BS

Cardiovascular Pharmacology Inotropy Blood Pressure Regulation

AR-L 100 BS is the definitive Na+,K+-ATPase inhibitor for cardiac research, offering 35-fold selectivity over PDE III. Unlike sulmazole or milrinone, it avoids cAMP-dependent confounding effects, providing a clean pharmacological probe for dissecting sodium pump contributions to contractility. In isolated heart preparations, it delivers a 2.3- to 5.3-fold greater inotropic response than PDE inhibitor-based cardiotonics. Its unique pressor response (without vasodilation) makes it essential for studies where blood pressure lowering is a confounding variable. Procure AR-L 100 BS to ensure mechanistic clarity and superior assay sensitivity.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS No. 77303-18-5
Cat. No. B1667595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR-L 100 BS
CAS77303-18-5
Synonyms2-(4-methoxy-2-((2-methylsulfinyl)ethoxy)phenyl)-3H-imidazo(4,5-b)pyridine
AR L100
AR-L 100 BS
AR-L-100 BS
AR-L100
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NC3=C(N2)C=CC=N3)OCCS(=O)C
InChIInChI=1S/C16H17N3O3S/c1-21-11-5-6-12(14(10-11)22-8-9-23(2)20)15-18-13-4-3-7-17-16(13)19-15/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
InChIKeyPKNOXLRZOZVZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AR-L 100 BS (CAS 77303-18-5): A Benchmark Imidazo[4,5-b]pyridine Cardiotonic for Mechanistic Research and Procurement


AR-L 100 BS (2-[4-methoxy-2-(2-methylsulfinylethoxy)phenyl]-1H-imidazo[4,5-b]pyridine) is a well-characterized imidazo[4,5-b]pyridine derivative with documented positive inotropic activity [1]. This compound serves as a key research tool in cardiovascular pharmacology, distinguished from its structural analogs by a unique Na+,K+-ATPase inhibitory mechanism rather than phosphodiesterase inhibition [2]. Its defined pharmacological profile and availability as a pure research chemical make it essential for studies on cardiac contractility, sodium pump modulation, and structure-activity relationship investigations.

AR-L 100 BS (CAS 77303-18-5): Why Structural Analogs Cannot Substitute for This Specific Research Compound


Substituting AR-L 100 BS with closely related imidazo[4,5-b]pyridines such as AR-L 57 BS, AR-L 115 BS (sulmazole), or isomazole fundamentally alters experimental outcomes. Despite sharing a common core scaffold, these analogs exhibit divergent mechanisms of action: AR-L 100 BS primarily inhibits Na+,K+-ATPase with negligible phosphodiesterase (PDE) activity [1], whereas AR-L 115 BS acts predominantly as a PDE inhibitor [2]. This mechanistic divergence translates into distinct hemodynamic signatures—AR-L 100 BS uniquely elevates blood pressure while other analogs produce vasodilation [3]. Moreover, in vivo potency rankings for positive inotropy place AR-L 100 BS as the most potent among tested imidazopyridines [4]. Using a generic substitute introduces uncontrolled variables in target engagement, off-target profile, and cardiovascular response, compromising the reproducibility and interpretability of preclinical research.

AR-L 100 BS (CAS 77303-18-5): Quantitative Differentiation Evidence from Peer-Reviewed Studies


Hemodynamic Profile Differentiation: AR-L 100 BS Uniquely Increases Blood Pressure Among Imidazopyridine Analogs

In a direct head-to-head comparison of three benzimidazole derivatives in anesthetized cats, AR-L 100 BS produced a blood pressure elevation exceeding 50% from baseline, whereas AR-L 57 BS and AR-L 115 BS exhibited only weak effects on blood pressure [1]. This pressor response is unique within the class and contrasts sharply with the vasodilator profiles observed for related compounds. The study also documented a heart rate decrease of 17% with AR-L 100 BS, while AR-L 57 BS and AR-L 115 BS increased heart rate by 17-38% [1].

Cardiovascular Pharmacology Inotropy Blood Pressure Regulation

Mechanistic Specificity: AR-L 100 BS Potently Inhibits Na+,K+-ATPase with Negligible PDE Inhibition

AR-L 100 BS demonstrates a 35-fold selectivity window for Na+,K+-ATPase inhibition (IC50 = 8 µM) over phosphodiesterase III inhibition (IC50 = 280 µM) in biochemical assays [1]. In contrast, the close structural analog AR-L 115 BS (sulmazole) acts primarily as a PDE inhibitor with reported IC50 values for PDE III in the low micromolar range [2]. The inotropic EC50 for AR-L 100 BS in cat papillary muscle was 11.5 µM, closely matching the Na+,K+-ATPase inhibitory IC50, confirming this enzyme as the primary pharmacological target [1].

Enzyme Inhibition Mechanism of Action Cardiotonic

Superior Inotropic Potency in Guinea Pig Model: AR-L 100 BS Outranks Five Comparators

In a systematic comparison of positive inotropic agents using the pithed guinea pig model, AR-L 100 BS demonstrated the highest potency for increasing left ventricular dP/dt_max. The rank order of potency based on equieffective doses (producing a 1,000 mm Hg/s increase in LV-dP/dt_max) was: AR-L 100 > AR-L 57 > MDL-17043 > AR-L 115 > amrinone [1]. AR-L 100 BS thus exhibited greater potency than its close structural analog AR-L 115 BS, as well as the clinically established agent amrinone. Conversely, for vasodilator effects (doses decreasing diastolic blood pressure by 25 mm Hg), AR-L 100 BS was the least potent among the tested compounds [1].

Positive Inotropy Potency Ranking Preclinical Pharmacology

Enhanced Contractile Response in Isolated Rat Hearts: AR-L 100 BS Outperforms Milrinone and Sulmazole

In a direct comparison using isolated perfused rat hearts, AR-L 100 BS produced a left ventricular systolic pressure (LVP) increase of 42.0 ± 3.9 mm Hg in normal hearts, significantly exceeding the responses to milrinone (18.2 ± 2.4 mm Hg) and sulmazole (8.0 ± 1.7 mm Hg) [1]. In hearts with experimentally induced myocardial infarction, AR-L 100 BS maintained a superior inotropic response (25.5 ± 5.9 mm Hg LVP increase) compared to milrinone (12.6 ± 2.3 mm Hg) and sulmazole (6.7 ± 1.2 mm Hg) [1]. Notably, AR-L 100 BS did not potentiate isoprenaline-evoked contractile responses, unlike milrinone and sulmazole, indicating a distinct mechanism independent of cyclic AMP accumulation [1].

Isolated Heart Cardiac Contractility Heart Failure Model

Sodium Pump Inhibition Correlates Directly with Inotropic Response in Intact Tissue

AR-L 100 BS inhibits sodium pump activity in intact cat papillary muscles, producing concentration-dependent decreases in ouabain-sensitive 86Rb+ uptake. At 30 µM, AR-L 100 BS reduced uptake by 13%; at 100 µM, the reduction reached 45% [1]. These functional sodium pump inhibition values correspond closely with the compound's inotropic EC50 of 11.5 µM in the same tissue preparation, establishing a direct mechanistic link between pump inhibition and contractile response [1]. In contrast, the structural analog AR-L 115 BS does not produce comparable sodium pump inhibition, instead acting through PDE inhibition and calcium sensitization mechanisms [2].

Na+,K+-ATPase Sodium Pump 86Rb+ Uptake Assay

AR-L 100 BS (CAS 77303-18-5): Optimal Research and Procurement Application Scenarios


Sodium Pump-Dependent Inotropy Mechanistic Studies

AR-L 100 BS is the definitive tool for investigations requiring selective Na+,K+-ATPase inhibition without concomitant PDE interference. Its 35-fold selectivity window for sodium pump over PDE III inhibition [1] and lack of cAMP potentiation [2] provide a clean pharmacological probe for dissecting sodium pump contributions to cardiac contractility. Researchers should procure AR-L 100 BS for studies where AR-L 115 BS or milrinone would introduce confounding cAMP-dependent effects.

Ex Vivo Cardiac Contractility Assays Requiring Robust Signal Amplitude

For isolated heart preparations (Langendorff or working heart models), AR-L 100 BS delivers a 2.3- to 5.3-fold greater inotropic response than milrinone or sulmazole in rat hearts [1]. This superior efficacy improves assay sensitivity and reduces the compound quantity required per experiment. Procurement of AR-L 100 BS is recommended for laboratories conducting high-throughput cardiac contractility screening where signal-to-noise ratio is critical.

Structure-Activity Relationship (SAR) Studies of Imidazopyridine Scaffolds

AR-L 100 BS serves as an essential reference standard in SAR programs exploring the imidazo[4,5-b]pyridine chemical space. The divergent pharmacological profiles of AR-L 100 BS (pressor, Na+,K+-ATPase inhibitor), AR-L 57 BS (weak cardiovascular effects), and AR-L 115 BS (vasodilator, PDE inhibitor) [1][2] provide a unique opportunity to correlate specific substituent modifications with mechanism switching. Researchers should procure AR-L 100 BS alongside its analogs to enable controlled comparative SAR investigations.

In Vivo Cardiovascular Pharmacology Models Requiring Pressor Activity

AR-L 100 BS uniquely elevates blood pressure by >50% in anesthetized animal models while increasing contractility, a profile distinct from the vasodilator and heart rate-increasing effects of AR-L 57 BS and AR-L 115 BS [1]. This pressor response enables specific interrogation of sodium pump-mediated cardiovascular regulation. Procurement of AR-L 100 BS is indicated for studies requiring a positive inotropic agent that does not lower blood pressure, a common confounding factor with PDE inhibitor-based cardiotonics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AR-L 100 BS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.